molecular formula C13H18FNO B117737 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine CAS No. 109887-53-8

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Cat. No.: B117737
CAS No.: 109887-53-8
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-YPMHNXCESA-N
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Description

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, along with a hydroxymethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxyphenoxymethyl)-piperidine, using a reducing agent like lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the reaction of 4-(4’-fluorophenyl)-piperidine with a fluorinating agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a fluorophenyl group with a hydroxymethyl and methyl group on the piperidine ring makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

109887-53-8

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

[(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m1/s1

InChI Key

CXRHUYYZISIIMT-YPMHNXCESA-N

Isomeric SMILES

CN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F

SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Pictograms

Corrosive; Irritant; Environmental Hazard

Synonyms

(+/-)-Paroxol;  (+/-)-trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine;  trans-3-Hydroxymethyl-4-(4-fluorophenyl)-N-methylpiperidine;  trans-N-Methyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine;  trans-4-(p-Fluorophenyl)-1-methyl-3-piperi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 2
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 3
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 4
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 5
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 6
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Customer
Q & A

Q1: What is the significance of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol in the context of paroxetine hydrochloride?

A1: (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol is identified as a potential impurity in paroxetine hydrochloride synthesis []. Its presence can impact the quality, safety, and efficacy of the final drug product. Understanding its formation and implementing appropriate control measures during manufacturing are crucial.

Q2: Can you describe the synthetic route employed to obtain (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol as highlighted in the research?

A2: The synthesis begins with (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine []. This compound undergoes a three-step transformation:

    Q3: How does the synthetic route for paroxetine hydrochloride utilize (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine?

    A3: (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine serves as the crucial starting material in the synthesis of paroxetine hydrochloride []. The synthesis involves a five-step sequence:

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